Comparative Receptor Binding Affinity: Terazosin vs. Prazosin
In a head-to-head radioligand binding study, the inhibitory constant (Ki) for Terazosin at the rat brain alpha-1 adrenoceptor was determined to be 3.1 nM, indicating a 3-fold lower affinity compared to Prazosin (Ki = 1.0 nM) [1]. This difference in binding affinity suggests a lower potency at the molecular target and correlates with its observed pharmacodynamic profile [2].
| Evidence Dimension | Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Terazosin: Ki = 3.1 nM |
| Comparator Or Baseline | Prazosin: Ki = 1.0 nM |
| Quantified Difference | ~3-fold lower affinity for Terazosin |
| Conditions | Radioligand binding assay using rat brain cortical membranes and [3H]prazosin. |
Why This Matters
This quantitative difference informs dose selection in vitro and in vivo, as higher concentrations of Terazosin may be required to achieve equivalent receptor occupancy compared to Prazosin.
- [1] Takayanagi, I., Koike, K., Satoh, M., & Ohta, S. (1995). Alpha-blocking potencies of antihypertensive agents (prazosin, terazosin, bunazosin, SGB-1534 and ketanserin) having with quinazoline or quinazolinedione as assessed by radioligand binding assay methods in rat brain. Japanese Journal of Pharmacology, 69(3), 215-221. View Source
- [2] Marwood, J. F., & Stokes, G. S. (1989). Studies on the mechanism of action of the antihypertensive agent terazosin. Clinical and Experimental Pharmacology and Physiology, 16(8), 673-684. View Source
